molecular formula C20H24N6O2 B14084509 1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14084509
M. Wt: 380.4 g/mol
InChI Key: DINIFGKQBAYTQQ-UHFFFAOYSA-N
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Description

1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes multiple methyl groups and a phenylamino propyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the methyl groups and the phenylamino propyl side chain. Common reagents used in these reactions include methyl iodide, phenylamine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound. Common reagents include sodium hydroxide and alkyl halides.

    Addition: Addition reactions can take place at the double bonds present in the imidazole ring, using reagents like bromine or hydrogen chloride.

Scientific Research Applications

1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylamino propyl side chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

6-(3-anilinopropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H24N6O2/c1-13-14(2)26-16-17(23(3)20(28)24(4)18(16)27)22-19(26)25(13)12-8-11-21-15-9-6-5-7-10-15/h5-7,9-10,21H,8,11-12H2,1-4H3

InChI Key

DINIFGKQBAYTQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCNC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C

Origin of Product

United States

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